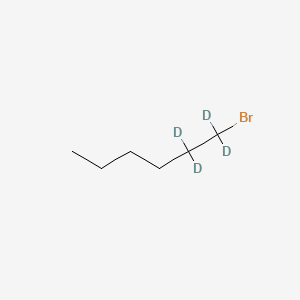
1-Bromohexane-1,1,2,2-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromohexane-1,1,2,2-d4 is a deuterated derivative of 1-Bromohexane, an organobromine compound with the formula C6H13Br. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, at specific positions in the molecule. The deuterium labeling makes it particularly useful in various scientific research applications, especially in studies involving nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromohexane-1,1,2,2-d4 can be synthesized through the bromination of hexane-1,1,2,2-d4. The process typically involves the free-radical addition of hydrogen bromide to the deuterated alkene. This reaction is carried out under conditions that favor anti-Markovnikov addition, resulting in the formation of the 1-bromo derivative .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterated starting materials and controlled reaction conditions to ensure high yield and purity of the final product. The use of deuterium oxide (D2O) and other deuterated reagents is common in these industrial processes.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromohexane-1,1,2,2-d4 undergoes various chemical reactions typical of alkyl bromides. These include:
Nucleophilic Substitution Reactions: It reacts with nucleophiles to form substituted products.
Elimination Reactions: It can undergo dehydrohalogenation to form alkenes.
Formation of Grignard Reagents: It reacts with magnesium in dry ether to form Grignard reagents, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).
Elimination: Strong bases like potassium tert-butoxide (KOtBu) are used under high temperatures.
Grignard Reagent Formation: Magnesium turnings in dry ether are used under an inert atmosphere.
Major Products
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination: Alkenes are the primary products.
Grignard Reagents: These intermediates can be further reacted to form a wide range of organic compounds.
Aplicaciones Científicas De Investigación
1-Bromohexane-1,1,2,2-d4 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
NMR Spectroscopy: The deuterium atoms provide distinct signals in NMR spectra, making it useful for studying molecular structures and dynamics.
Isotope Tracing: It is used in metabolic studies to trace the pathways of organic molecules in biological systems.
Organic Synthesis: It serves as a precursor in the synthesis of complex organic molecules, particularly in the pharmaceutical industry
Mecanismo De Acción
The mechanism of action of 1-Bromohexane-1,1,2,2-d4 in chemical reactions involves the formation of a cyclic halonium ion intermediate during halogenation. This intermediate undergoes nucleophilic attack, leading to the formation of the final product. The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromohexane: The non-deuterated version of the compound.
1-Fluorohexane: A similar compound with a fluorine atom instead of bromine.
1-Chlorohexane: A similar compound with a chlorine atom instead of bromine.
1-Iodohexane: A similar compound with an iodine atom instead of bromine.
Uniqueness
1-Bromohexane-1,1,2,2-d4 is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and isotope tracing studies. The presence of deuterium atoms can also affect the physical and chemical properties of the compound, making it a valuable tool in various scientific research applications .
Propiedades
IUPAC Name |
1-bromo-1,1,2,2-tetradeuteriohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDIARAMWBIKFW-NZLXMSDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCC)C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

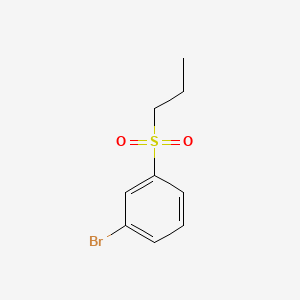
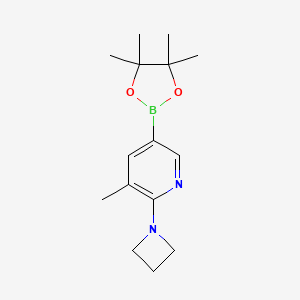
![tert-butyl (3R,4S)-3-{[(benzyloxy)carbonyl]aMino}-4-(trifluoroMe](/img/new.no-structure.jpg)


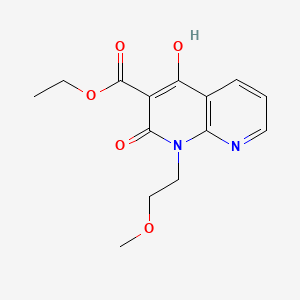
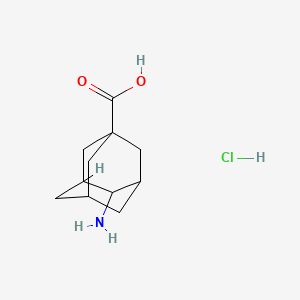
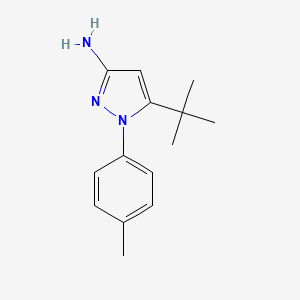
![13-hydroxy-10,16-dinaphthalen-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B596609.png)
![4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B596612.png)
![3-[5-Chloro-2-(cyclopropyloxy)phenyl]-1H-pyrazol-4-amine](/img/structure/B596614.png)
![5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B596615.png)
